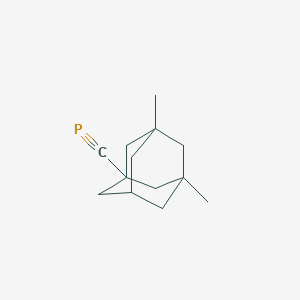
4-Hexyl-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyl-N,N-diphenylaniline is an organic compound with the molecular formula C24H31N. It is a derivative of aniline, consisting of an amine bound to two phenyl groups and a hexyl chain. This compound is known for its applications in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-N,N-diphenylaniline typically involves the reaction of hexylamine with diphenylamine under specific conditions. One common method is the thermal deamination of aniline over oxide catalysts, which produces diphenylamine. This intermediate can then be reacted with hexylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Hexyl-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a fluorescent probe in analytical chemistry.
Medicine: It is investigated for its potential use in drug development and as a ligand in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-Hexyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it selectively binds to receptors, triggering or inhibiting various biochemical pathways. This interaction can lead to changes in cellular functions and has implications in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylamine: An organic compound with the formula (C6H5)2NH, used mainly for its antioxidant properties.
4-Methoxy-N,N-diphenylaniline: A derivative used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine.
Uniqueness
4-Hexyl-N,N-diphenylaniline is unique due to its hexyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in organic electronics and materials science, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.
Propiedades
Número CAS |
1167-78-8 |
|---|---|
Fórmula molecular |
C24H27N |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-hexyl-N,N-diphenylaniline |
InChI |
InChI=1S/C24H27N/c1-2-3-4-7-12-21-17-19-24(20-18-21)25(22-13-8-5-9-14-22)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 |
Clave InChI |
OYQVWQVQPHZAEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)




![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)



